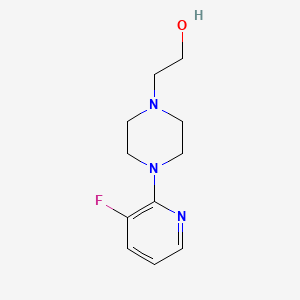

2-(4-(3-Fluoropyridin-2-yl)piperazin-1-yl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-(3-Fluoropyridin-2-yl)piperazin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C11H16FN3O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of a fluoropyridine moiety in its structure makes it an interesting compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(3-Fluoropyridin-2-yl)piperazin-1-yl)ethan-1-ol typically involves the reaction of 3-fluoropyridine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as distillation and solvent recovery to ensure cost-effectiveness and environmental compliance .

Chemical Reactions Analysis

Types of Reactions: 2-(4-(3-Fluoropyridin-2-yl)piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the ethan-1-ol moiety can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(4-(3-Fluoropyridin-2-yl)piperazin-1-yl)ethan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-(3-Fluoropyridin-2-yl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammatory responses or interact with receptors in the central nervous system to exert its effects .

Comparison with Similar Compounds

2-(piperazin-1-yl)ethan-1-ol: A similar compound with a piperazine and ethan-1-ol moiety but lacking the fluoropyridine group.

1-Phenyl-2-(4-(pyrazin-2-yl)piperazin-1-yl)ethan-1-ol: Another related compound with a pyrazine group instead of a fluoropyridine.

Uniqueness: The presence of the fluoropyridine moiety in 2-(4-(3-Fluoropyridin-2-yl)piperazin-1-yl)ethan-1-ol imparts unique chemical and biological properties, making it distinct from other similar compounds. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with specific molecular targets, thereby increasing its potential for various applications .

Biological Activity

2-(4-(3-Fluoropyridin-2-yl)piperazin-1-yl)ethan-1-ol, also known by its CAS number 1343424-86-1, is a synthetic organic compound notable for its complex structure, which includes a piperazine moiety and a hydroxyl group. The presence of the 3-fluoropyridine substituent is believed to influence its biological properties significantly. This article explores the biological activity of this compound, including its pharmacological potential, interaction profiles, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H17FN2O. The structural features include:

- Piperazine Ring : A common scaffold in many pharmacologically active compounds.

- Fluoropyridine Substituent : Imparts unique electronic properties that may enhance biological interactions.

- Hydroxyl Group : Potentially increases solubility and bioavailability.

Research indicates that compounds similar to this compound may interact with various biological targets, including neurotransmitter receptors and enzymes. The following table summarizes the potential biological activities based on structural analogs:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-(4-(3-Chlorophenyl)piperazin-1-yl)ethanol | Chlorophenyl substitution | Antidepressant | Chlorine atom influences binding affinity |

| 4-(3-Methylpyridin-2-yloxy)piperazine | Methylpyridine ring | Antipsychotic | Ether linkage alters solubility |

| 2-(4-(2-Methylpyridin-3-yloxy)piperazinyl)ethanol | Methylpyridine and hydroxyl | Anxiolytic | Hydroxyl group enhances water solubility |

These findings suggest that the unique substituents on the piperazine scaffold can significantly influence the pharmacological profile of compounds.

Pharmacological Studies

Recent studies have focused on the effects of similar piperazine derivatives on neurotransmitter systems. For instance, compounds with piperazine structures have been shown to exhibit activity against serotonin and dopamine receptors, indicating potential applications in treating mood disorders and psychosis.

Case Study 1: Interaction with Monoamine Oxidase (MAO)

A study examined the inhibitory effects of various piperazine derivatives on MAO-B, an enzyme involved in the metabolism of neurotransmitters. Compounds similar to this compound demonstrated significant inhibitory activity, with IC50 values ranging from 21 nM to 46 nM. This suggests a promising avenue for developing antidepressants or neuroprotective agents based on this scaffold .

Case Study 2: Fragment-Based Drug Discovery

Another research effort utilized fragment-based screening to identify small molecules that interact with specific protein targets. Compound 22 (analogous to our compound of interest) was shown to block endogenous protein interactions effectively, demonstrating good potency at concentrations as low as 500 nM . This highlights the potential for further drug development based on structural modifications of the parent compound.

Properties

Molecular Formula |

C11H16FN3O |

|---|---|

Molecular Weight |

225.26 g/mol |

IUPAC Name |

2-[4-(3-fluoropyridin-2-yl)piperazin-1-yl]ethanol |

InChI |

InChI=1S/C11H16FN3O/c12-10-2-1-3-13-11(10)15-6-4-14(5-7-15)8-9-16/h1-3,16H,4-9H2 |

InChI Key |

AOUGCLDUBZOUSF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCO)C2=C(C=CC=N2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.